2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
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Overview
Description
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the dihydropyrazinone ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers.
Scientific Research Applications
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the dihydropyrazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and dihydropyrazinone-containing molecules. Examples include:
- 2-Fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- Dihydropyrazinone derivatives
Uniqueness
What sets 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid apart is its unique combination of a fluorophenyl group and a dihydropyrazinone moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1707734-98-2 |
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Molecular Formula |
C12H9FN2O4 |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9FN2O4/c13-8-3-1-2-4-9(8)15-6-5-14(7-10(16)17)11(18)12(15)19/h1-6H,7H2,(H,16,17) |
InChI Key |
SNGYSWUKZQZRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC(=O)O)F |
Origin of Product |
United States |
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